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Compound of Interest

Compound Name: 2-Chloropyrimidine

Cat. No.: B141910

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Chloropyrimidine, a crucial heterocyclic building block in medicinal chemistry and materials
science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its
identification, characterization, and application in research and development.

Spectroscopic Data Summary

The empirical formula for 2-Chloropyrimidine is C4aHsCIN2 with a molecular weight of 114.53
g/mol .[1] The spectroscopic data presented below has been aggregated from various spectral
databases and is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules.
The *H and 3C NMR spectra of 2-Chloropyrimidine provide characteristic signals for its
proton and carbon environments.

IH NMR Data
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
8.65 Doublet 4.8 H-4, H-6
7.25 Triplet 4.8 H-5

13C NMR Data

Chemical Shift (8) ppm

Assighment

160.8 C-2
158.0 C-4,C-6
120.2 C-5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Chloropyrimidine exhibits characteristic absorption bands corresponding to its

aromatic and C-CIl bonds.

Wavenumber (cm~?) Intensity Assignment

3050 Weak C-H stretch (aromatic)
1560 Strong C=N stretch

1540 Strong C=C stretch (aromatic)
1390 Strong C-H in-plane bend
1180 Strong C-H in-plane bend
800 Strong C-H out-of-plane bend
730 Strong C-Cl stretch

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The electron ionization (EI) mass spectrum of 2-Chloropyrimidine shows a
distinct molecular ion peak and a characteristic isotopic pattern due to the presence of chlorine.

m/z Relative Abundance (%) Assighment
116 32.6 [M+2]* (with 37CI)
114 100 [M]* (with 35CI)
88 10 [M-CNJ*

79 55 [M-CIJ*

52 45 [CsH2N]*

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

NMR Spectroscopy

Sample Preparation:

¢ A solid sample of 2-Chloropyrimidine (approximately 10-20 mg for *H NMR and 50-100 mg
for 3C NMR) is accurately weighed.

e The sample is dissolved in a deuterated solvent (e.g., CDCIs or DMSO-ds) in a clean, dry
NMR tube to a final volume of approximately 0.6-0.7 mL.

¢ The solution is thoroughly mixed to ensure homogeneity.
Instrumentation and Data Acquisition:

» The NMR spectra are acquired on a spectrometer operating at a standard frequency (e.qg.,
300 or 500 MHz for *H NMR).
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For *H NMR, the spectral width is set to cover the expected chemical shift range (e.g., 0-10
ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

For 13C NMR, a proton-decoupled experiment is performed to obtain singlets for each unique
carbon atom. The spectral width is typically set from 0 to 200 ppm.

The data is processed using appropriate software, including Fourier transformation, phase
correction, and baseline correction. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., TMS).

FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation:

Approximately 1-2 mg of finely ground 2-Chloropyrimidine is mixed with about 100-200 mg
of dry, spectroscopic grade potassium bromide (KBr).

The mixture is thoroughly ground in an agate mortar and pestle to ensure a homogenous
dispersion of the sample in the KBr matrix.

The powdered mixture is transferred to a pellet-forming die.

A pressure of approximately 8-10 tons is applied using a hydraulic press to form a thin,
transparent KBr pellet.

Instrumentation and Data Acquisition:

A background spectrum of a pure KBr pellet is recorded.

The KBr pellet containing the sample is placed in the sample holder of the FTIR
spectrometer.

The spectrum is recorded over a typical range of 4000-400 cm~1.

The final spectrum is obtained by ratioing the sample spectrum against the background
spectrum.

Electron lonization Mass Spectrometry (EI-MS)
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Sample Introduction and lonization:

o A small amount of the 2-Chloropyrimidine sample is introduced into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC).

e The sample is vaporized in the ion source.

e The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
eV), causing ionization and fragmentation.

Mass Analysis and Detection:

e The resulting positive ions are accelerated and separated based on their mass-to-charge
(m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

» The detector records the abundance of each ion at a specific m/z value.
e The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 2-Chloropyrimidine.
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Sample Preparation

2-Chloropyrimidine
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Caption: Workflow for Spectroscopic Analysis of 2-Chloropyrimidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloropyrimidine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141910#spectroscopic-data-for-2-chloropyrimidine-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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